molecular formula C16Br8N2O4 B13753338 4,5,6,7-Tetrabromo-2-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)isoindole-1,3-dione CAS No. 26040-45-9

4,5,6,7-Tetrabromo-2-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)isoindole-1,3-dione

Cat. No.: B13753338
CAS No.: 26040-45-9
M. Wt: 923.4 g/mol
InChI Key: KMWPJMQJOSQIDY-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrabromo-2-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)isoindole-1,3-dione is a brominated organic compound with the molecular formula C16Br8N2O4. This compound is known for its unique structure, which includes multiple bromine atoms and isoindole units. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrabromo-2-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)isoindole-1,3-dione typically involves the bromination of isoindole derivatives. One common method includes the reaction of tetrabromophthalic anhydride with suitable amines under controlled conditions to form the desired compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions, where tetrabromophthalic anhydride is reacted with amines in the presence of catalysts to enhance the reaction rate and yield. The reaction is typically carried out in a solvent such as methanol, followed by purification steps to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 4,5,6,7-Tetrabromo-2-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can lead to the formation of less brominated derivatives.

    Substitution: Bromine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce less brominated derivatives .

Scientific Research Applications

4,5,6,7-Tetrabromo-2-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)isoindole-1,3-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,5,6,7-tetrabromo-2-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)isoindole-1,3-dione involves its interaction with molecular targets and pathways within biological systems. The compound’s bromine atoms can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Uniqueness: 4,5,6,7-Tetrabromo-2-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)isoindole-1,3-dione is unique due to its multiple bromine atoms and isoindole units, which confer distinct chemical properties and reactivity.

Properties

CAS No.

26040-45-9

Molecular Formula

C16Br8N2O4

Molecular Weight

923.4 g/mol

IUPAC Name

4,5,6,7-tetrabromo-2-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)isoindole-1,3-dione

InChI

InChI=1S/C16Br8N2O4/c17-5-1-2(6(18)10(22)9(5)21)14(28)25(13(1)27)26-15(29)3-4(16(26)30)8(20)12(24)11(23)7(3)19

InChI Key

KMWPJMQJOSQIDY-UHFFFAOYSA-N

Canonical SMILES

C12=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)N(C2=O)N3C(=O)C4=C(C3=O)C(=C(C(=C4Br)Br)Br)Br

Origin of Product

United States

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